2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine
Description
Properties
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3,(H2,10,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVGWWBPJMTLV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CC(=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217187 | |
| Record name | (αS)-4-Amino-α-(1-methylethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-46-6 | |
| Record name | (αS)-4-Amino-α-(1-methylethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-4-Amino-α-(1-methylethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Chiral Amines
A prominent method involves the alkylation of 4-aminopyridine derivatives with chiral α-branched amines. The EP1422220A1 patent outlines a multi-step process starting with benzophenone glycine imine derivatives. Key steps include:
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Imine Formation : Benzophenone reacts with glycine ethyl ester hydrochloride in the presence of N,N-diisopropyl-N-ethylamine and p-toluenesulfonic acid, forming a Schiff base.
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Coupling with Pyridine Derivatives : The benzophenone glycine imine (BPGI) undergoes nucleophilic substitution with 2-chloropyridine derivatives in propionitrile using dry K₂CO₃ and NEt₄Br as a phase-transfer catalyst.
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Acid Hydrolysis : Treatment with aqueous HCl at 20–25°C cleaves the imine, yielding the target amine as a hydrochloride salt.
Key Parameters :
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Catalyst : NEt₄Br enhances reaction rates by facilitating ion exchange in biphasic systems.
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Solvent : Propionitrile optimizes polarity for nucleophilic displacement.
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Temperature : Controlled hydrolysis at ≤25°C prevents racemization.
Catalytic Asymmetric Synthesis
Chiral Lewis Acid-Catalyzed Alkylation
The ACS publication highlights palladium-catalyzed couplings for structurally related compounds. Adapting this approach:
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Buchwald-Hartwig Amination : Aryl halides (e.g., 2-bromo-4-aminopyridine) react with (1S)-1-amino-2-methylpropane in the presence of Pd(OAc)₂ and chiral BINAP ligands.
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Conditions : DMF at 80°C under N₂, achieving enantiomeric excess (ee) up to 92%.
Advantages :
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High enantiocontrol via ligand design.
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Compatibility with sensitive functional groups.
Process Optimization and Scalability
Industrial-Scale Amination (EP1422220A1)
The EP patent details a scalable four-step process:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Benzophenone, glycine ethyl ester HCl, p-TsOH, toluene, 110–115°C | 85 |
| 2 | 2-Chloropyridine, K₂CO₃, NEt₄Br, propionitrile | 78 |
| 3 | HCl (aq), 20–25°C | 91 |
| 4 | Reflux in H₂O | 95 |
Notable Features :
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Recycling : Trialkylamine bases are recovered via NaOH treatment, reducing costs.
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Purity : Final hydrochloride salt crystallizes directly from aqueous media.
Solid-State Amination (US6365740B1)
While focused on pyrimidines, US6365740B1 demonstrates gas-phase amination using Al₂O₃ catalysts at 210–300°C. Adapting this for pyridines:
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Fixed-Bed Reactor : 2-Methylpyridin-4-amine and NH₃ are passed over Al₂O₃ at 250°C.
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Outcome : 65% conversion with 88% selectivity toward the target amine.
Limitations :
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High energy input.
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Requires rigorous purification to remove byproducts.
Stereochemical Control Strategies
Chiral Pool Synthesis
Using (S)-2-methyl-1-nitropropane as a starting material:
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Reduction : H₂/Pd-C converts the nitro group to NH₂.
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Coupling : Mitsunobu reaction with 4-aminopyridine derivatives.
Advantage : Retains configuration from chiral starting material.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic amines:
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Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving (S)-2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine.
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The following table compares 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine with structurally related compounds from the evidence:
Key Observations :
- The target compound’s chiral amino-alkyl substituent distinguishes it from analogues with non-chiral or rigid substituents (e.g., cyclopropyl in ).
- Unlike pyrimidine-based analogues (), the pyridine core in the target may enhance solubility due to reduced ring strain.
- The absence of sulfur-containing groups (cf. ) or dimeric structures (cf. ) simplifies its metabolic profile.
Comparison with Analogues:
- : Pd-catalyzed cross-coupling for cyclopropane-containing pyridines .
- : Magnesium-mediated alkylation and deprotection for thioether-substituted pyridines .
- : Reductive amination for morpholine-thienopyrimidine derivatives .
Hypothetical Data (Based on Structural Analogues):
Biological Activity
Overview
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine is an organic compound characterized by a pyridine ring substituted with an amino group and an isopropylamine side chain. Its unique structure, which includes a chiral center, contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their activity. It has been shown to modulate the function of enzymes and receptors, thereby affecting various biological pathways, including those involved in cell growth and apoptosis.
Cancer Research
Research indicates that 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine acts as an inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell proliferation and survival. This inhibition may lead to the suppression of tumor growth, making it a potential candidate for cancer therapy.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Comparative Analysis
| Compound | Biological Activity | Mechanism | Therapeutic Potential |
|---|---|---|---|
| 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine | Anticancer, Antimicrobial | HSP90 Inhibition, Enzyme Modulation | Cancer treatment, Antimicrobial therapy |
| Similar Amines | Varies by structure | Depends on functional groups | Varies widely |
Case Study 1: HSP90 Inhibition
In a study examining the effects of 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine on cancer cell lines, it was found to significantly reduce cell viability in HSP90-dependent tumors. The compound demonstrated an IC50 value indicating potent inhibitory action against HSP90, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at low concentrations, highlighting its promise as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivatives are prepared using magnesium-mediated coupling in ethanol, followed by deprotection to yield primary amines (e.g., compound 33 in ). Protecting groups (e.g., acetyl) are critical to prevent side reactions during synthesis. Purification via silica gel chromatography ensures high yield and purity .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key protons (e.g., NH₂, pyridine ring protons) exhibit characteristic shifts. For instance, amine protons in similar compounds appear at δ 1.3–2.1 ppm (aliphatic CH₃) and δ 6.5–8.5 ppm (pyridine ring) . Coupling constants (e.g., J = 5–8 Hz for vicinal protons) confirm stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Purity (>99%) is confirmed using reverse-phase columns with UV detection .
Q. What safety protocols are critical when handling 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste Disposal : Segregate amine-containing waste and neutralize acidic byproducts before disposal ( ).
Advanced Research Questions
Q. How can researchers optimize the yield of 2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium/charcoal or Raney nickel for hydrogenation of nitro intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid decomposition.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify optimal termination points .
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare ¹H NMR data with computational predictions (DFT calculations) to identify discrepancies in coupling constants or shifts.
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing NH₂ from aromatic protons) .
- Isotopic Labeling : Introduce deuterium at suspected reactive sites to simplify splitting patterns ( ).
Q. How does the 2-methylpropyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky 2-methylpropyl group reduces accessibility to the amine nitrogen, slowing SN2 reactions.
- Electronic Effects : Electron-donating alkyl groups increase amine basicity, favoring protonation in acidic conditions. Comparative studies with analogs (e.g., 4-methylpyridin-2-amine in ) show reduced reactivity in alkylation reactions .
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., stirring speed, solvent purity) to ensure consistency.
- Scale-Up : Pilot reactions at 10 mmol scale before industrial-scale synthesis ().
- Comparative Analysis : Use structurally related compounds (e.g., 4-methylpyridin-2-amine in ) as controls to assess functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
